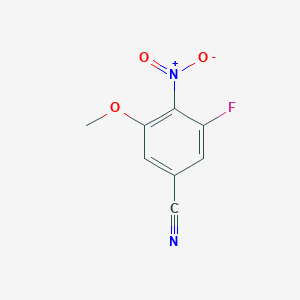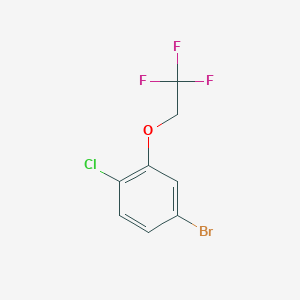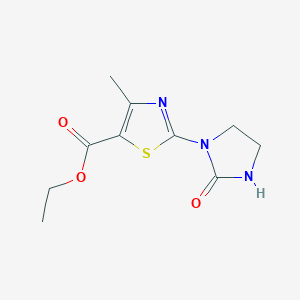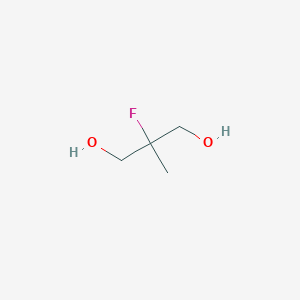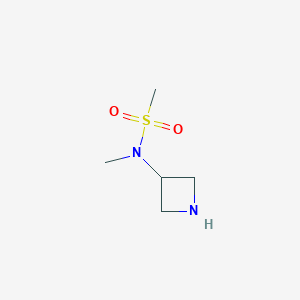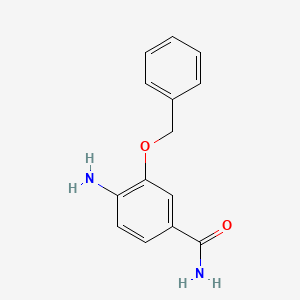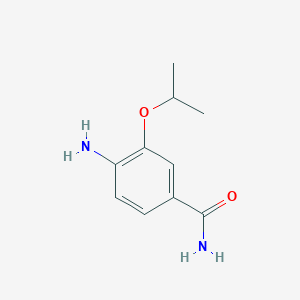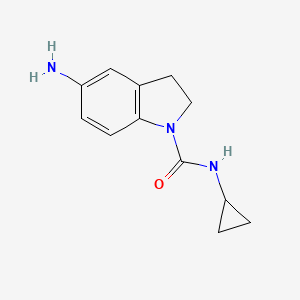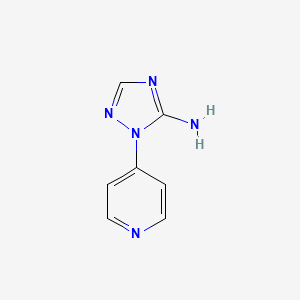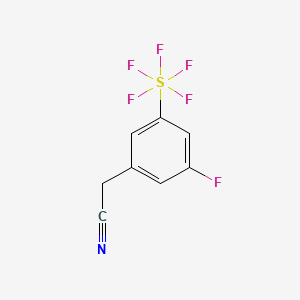
3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile
Overview
Description
3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile is a chemical compound with the CAS Number: 1240257-90-2 . It has a molecular weight of 261.19 . The IUPAC name for this compound is [3-fluoro-5-(pentafluoro-lambda~6~-sulfanyl)phenyl]acetonitrile . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile is 1S/C8H5F6NS/c9-7-3-6(1-2-15)4-8(5-7)16(10,11,12,13)14/h3-5H,1H2 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Scientific Research Applications
Reactivity and Characterization
- The reactivity of similar compounds like 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile has been explored, revealing unexpected behaviors, such as the loss of fluorine atoms and the formation of a trimeric compound. This compound was characterized using NMR and MS/MS studies, indicating a complex reactivity pattern that could be relevant for various synthetic applications (Stazi et al., 2010).
Synthesis and Substitution Patterns
- The synthesis and nucleophilic aromatic substitution of derivatives like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene have been detailed, showcasing the compound's versatility in reacting with various nucleophiles. This process leads to the formation of novel benzenes with unique substitution patterns, indicating potential applications in material science and medicinal chemistry (Ajenjo et al., 2016).
Unique Properties and Synthetic Methodologies
- Pentafluorosulfanyl-containing compounds, a category to which 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile belongs, are highly valued for their distinctive properties. Despite the harsh reaction conditions typically required for their synthesis, recent advancements have facilitated access to these compounds. Their application in material science and medicinal chemistry is notable, especially given their robust physical and chemical characteristics (Kordnezhadian et al., 2022).
Biomedical Applications
- The pentafluorosulfanyl group, a key component of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile, has been identified as a stable and unique substituent in drug design. Its integration into biologically active molecules is an area of continuous research, driven by the group's stability and unique physical and chemical properties. Despite the limited synthetic methods available, efforts to incorporate this group into drug development continue, highlighting its potential in creating more effective and robust pharmaceutical agents (Sowaileh et al., 2017).
properties
IUPAC Name |
2-[3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NS/c9-7-3-6(1-2-15)4-8(5-7)16(10,11,12,13)14/h3-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISFXPOGLOMAMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



